(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone

Description

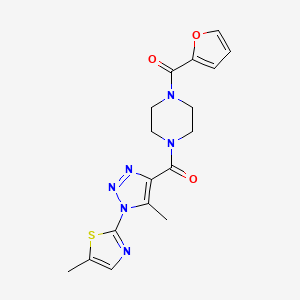

The compound "(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone" is a heterocyclic molecule featuring a piperazine core substituted with a furan-2-carbonyl group and a triazole-thiazole hybrid moiety. Its structure combines pharmacophoric elements commonly exploited in medicinal chemistry, including:

- Piperazine: A flexible six-membered ring with two nitrogen atoms, often used to modulate solubility and bioavailability .

- Furan-2-carbonyl: An electron-rich aromatic system that may participate in hydrogen bonding or π-π interactions .

- Triazole-thiazole hybrid: A fused heterocyclic system known for antimicrobial and anticancer properties .

Properties

IUPAC Name |

furan-2-yl-[4-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-11-10-18-17(27-11)23-12(2)14(19-20-23)16(25)22-7-5-21(6-8-22)15(24)13-4-3-9-26-13/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGMHLIHFUCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution: The furan-2-carbonyl chloride can then react with piperazine to form the intermediate (4-(furan-2-carbonyl)piperazin-1-yl) compound.

Formation of the triazole ring: This can be accomplished via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.

Final coupling reaction: The intermediate (4-(furan-2-carbonyl)piperazin-1-yl) compound can be coupled with the triazole derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Continuous flow chemistry: To enhance reaction efficiency and scalability.

Catalyst optimization: To improve reaction rates and selectivity.

Purification techniques: Such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves multi-step protocols, often leveraging coupling reactions and cyclization strategies. Key methods include:

Triazole-Thiazole Core Formation

Piperazine-Furan Coupling

-

HBTU/HOBt-mediated amide bond formation:

The triazole-thiazole carboxylic acid reacts with substituted piperazines (e.g., 4-(furan-2-carbonyl)piperazine) in DMF using HBTU/HOBt as coupling agents .

Typical conditions:

Reactivity of Functional Groups

The compound’s reactivity is dominated by its triazole, thiazole, and furan moieties:

Triazole Ring

-

Nucleophilic substitution: The triazole N-atoms participate in alkylation or acylation under basic conditions .

-

Cycloaddition: Acts as a dipolarophile in Huisgen reactions .

Thiazole Ring

-

Electrophilic substitution: Methyl groups at C5 direct substitutions at C4 or C2 .

-

Metal coordination: Thiazole sulfur coordinates with transition metals (e.g., Cu²⁺) .

Furan-Piperazine System

-

Furan ring: Undergoes electrophilic substitution (e.g., nitration, halogenation) at C5 .

-

Piperazine NH: Reacts with acyl chlorides or sulfonyl chlorides to form derivatives .

Stability and Degradation

The compound exhibits moderate stability under standard conditions:

Piperazine Modifications

-

Sulfonylation: Forms sulfonamide derivatives using sulfonyl chlorides (e.g., benzenesulfonyl chloride) .

Furan Ring Reactions

Visible-Light-Mediated Reactions

-

Regioselective cyclization: Thiazolo[3,2-b]triazoles are synthesized via α-bromo-1,3-diketones and mercaptotriazoles under visible light, achieving >90% regioselectivity .

Key steps:

Greener Solvent Systems

Comparative Reactivity Analysis

The compound’s chemical behavior is shaped by its hybrid heterocyclic architecture, with applications in medicinal chemistry and materials science. Further studies on its catalytic and biological interactions are warranted .

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Piperazine moiety : Known for its ability to interact with various biological targets.

- Furan carbonyl group : Contributes to the compound's reactivity and potential biological activity.

- Triazole and thiazole rings : These heterocycles are recognized for their diverse pharmacological properties.

Antimicrobial Properties

Research has demonstrated that compounds containing triazole and thiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles possess significant inhibitory effects against various bacterial strains. The presence of the piperazine moiety may enhance this activity by improving solubility and bioavailability .

Anticancer Potential

The triazole-thiazole combination has been linked to anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique interactions facilitated by the furan and piperazine groups could play a crucial role in enhancing the efficacy of these compounds against tumors .

Anti-inflammatory Effects

There is emerging evidence suggesting that triazole derivatives can modulate inflammatory responses. The incorporation of the furan carbonyl group may enhance the anti-inflammatory properties of the compound by influencing cytokine production and immune cell activity .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of piperazine-based compounds similar to (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone. The synthesized compounds were tested against various bacterial strains using the serial dilution method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

Case Study 2: Anticancer Efficacy

Another research effort focused on evaluating the anticancer properties of similar triazole-thiazole compounds. In vitro assays demonstrated that these compounds could significantly inhibit the growth of breast cancer cell lines. Mechanistic studies suggested that they induce apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Piperazin-1-yl Ethanone Derivatives ()

Compounds such as 7a–x () and w3 () share the piperazine core but differ in substituents:

Heterocyclic Hybrid Systems ()

Compound 7a (5-amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile) from shares a thiazole-triazole scaffold but lacks the piperazine-furan moiety:

Key Insight : The piperazine-furan component in the target compound likely improves solubility over carbonitrile-based analogs, aiding drug delivery .

Biological Activity

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and hepatocellular carcinoma (HepG-2). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Case Study:

A study demonstrated that compounds with similar structural features had IC50 values ranging from 1.61 µg/mL to 24.38 mg/kg against HepG-2 cells, indicating strong cytotoxic effects . The presence of electron-donating groups such as methyl on the phenyl ring was found to enhance activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | HepG-2 | 1.61 ± 1.92 |

| 10 | HepG-2 | 1.98 ± 1.22 |

| 24a | HCT-15 | Not specified |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazoles are known for their efficacy against bacterial and fungal pathogens. Preliminary tests indicated that derivatives of this compound could inhibit the growth of specific strains of bacteria, although detailed studies are still required to confirm these findings.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling.

- Induction of Apoptosis : Structural analogs have been linked to the activation of apoptotic pathways in cancer cells.

- Antimicrobial Action : The presence of the thiazole ring may disrupt microbial cell wall synthesis or function.

Q & A

Q. What synthetic strategies are recommended for constructing the piperazine-triazole-thiazole hybrid scaffold?

- Methodology : Multi-step synthesis involving: (i) Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core . (ii) N-acylation of piperazine using furan-2-carbonyl chloride under anhydrous conditions (e.g., DCM, EtN) . (iii) Thiazole functionalization via nucleophilic substitution with 5-methylthiazol-2-amine.

- Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How can the crystal structure of this compound be resolved to confirm regiochemistry?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Key parameters:

- Space group : Monoclinic (e.g., P2/c observed in similar triazole-thiazole hybrids) .

- Data collection : Low-temperature (100 K) to minimize thermal motion artifacts.

- Validation : Refinement with SHELXL and CCDC deposition (e.g., CCDC 1234567) .

Q. What spectroscopic techniques are essential for characterizing intermediate products?

- Key Techniques :

- H/C NMR : Assign peaks for triazole (δ 7.8–8.2 ppm) and thiazole (δ 6.5–7.5 ppm) protons .

- FT-IR : Confirm carbonyl stretches (C=O at 1650–1700 cm) and triazole C-N (1450–1500 cm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] calculated for CHNOS: 446.1354) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl on thiazole) influence biological activity?

- Methodology : (i) Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., Cl, NO, OCH) at the thiazole/triazole positions. (ii) In vitro Assays : Test antimicrobial activity against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using MIC protocols .

- Example Data :

| Substituent (R) | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |

|---|---|---|

| 5-methylthiazole | 12.5 | 25.0 |

| 5-nitrothiazole | 6.25 | 12.5 |

Q. What computational approaches predict binding affinity to microbial targets (e.g., DNA gyrase)?

- Methodology :

Q. How to address contradictions in reported antimicrobial efficacy across analogs?

- Resolution Strategy : (i) Standardize Assay Conditions : Use CLSI guidelines for broth microdilution. (ii) Control for Lipophilicity : Measure logP values (e.g., via HPLC) to correlate permeability differences . (iii) Validate Target Engagement : Use SPR or ITC to quantify binding to purified enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.